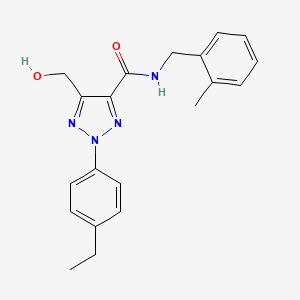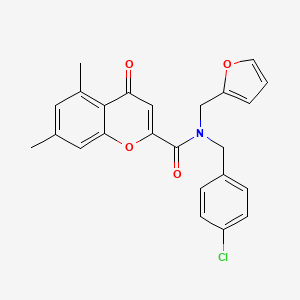![molecular formula C17H13N3O2 B11396883 2-(1,3-benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11396883.png)
2-(1,3-benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the imidazobenzimidazole framework . This reaction often employs palladium catalysts such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) in the presence of a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and disrupting tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activities.
Benzimidazole derivatives: Compounds like 2-substituted benzimidazoles have been studied for their antimicrobial properties.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-9-methyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific structural features that combine the benzodioxole and imidazobenzimidazole moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H13N3O2/c1-19-13-4-2-3-5-14(13)20-9-12(18-17(19)20)11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3 |
InChI Key |
SXLIFQAPRQUQMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3-(furan-2-ylmethyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396817.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B11396829.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396834.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396840.png)
![N-Benzyl-2-{2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11396845.png)

![N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11396852.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396857.png)
![9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11396864.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396869.png)

![N-(2-{1-methyl-5-[(phenylcarbamoyl)amino]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11396888.png)

![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11396902.png)
